molecular formula C11H13NO4 B6161228 5-amino-2-(3-methoxy-3-oxopropyl)benzoic acid CAS No. 1807059-83-1

5-amino-2-(3-methoxy-3-oxopropyl)benzoic acid

Cat. No.: B6161228
CAS No.: 1807059-83-1
M. Wt: 223.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(3-methoxy-3-oxopropyl)benzoic acid is a chemical compound with significant potential in various scientific and industrial applications. This compound features an amino group and a methoxy group attached to a benzoic acid core, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-(3-methoxy-3-oxopropyl)benzoic acid as the starting material.

  • Amination Reaction: The introduction of the amino group can be achieved through a nitration reaction followed by reduction. Nitration of the benzoic acid derivative is performed using nitric acid and sulfuric acid, followed by reduction using hydrogen gas and a palladium catalyst.

  • Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors, allowing for precise control over reaction conditions.

  • Continuous Flow Synthesis: Some manufacturers may employ continuous flow synthesis to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst.

  • Substitution: Nucleophilic substitution reactions can occur, especially with electrophilic halides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Halides like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic molecules. Biology: It serves as a building block in the design of bioactive compounds and probes for biological studies. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-amino-2-(3-methoxy-3-oxopropyl)benzoic acid exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid: A structural analog with a different substitution pattern on the benzene ring.

  • 5-Amino-2-(3-methoxy-3-oxopropyl)benzoic Acid Methyl Ester: A related ester derivative.

Properties

CAS No.

1807059-83-1

Molecular Formula

C11H13NO4

Molecular Weight

223.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.